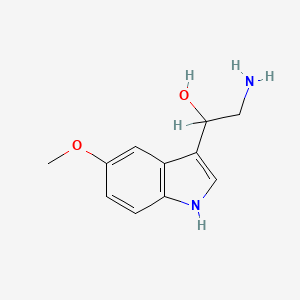

beta-Hydroxy-5-methoxytryptamine

Description

Classification within Indoleamine Neurotransmitters and Tryptamine (B22526) Derivatives

Beta-Hydroxy-5-methoxytryptamine is classified as an indoleamine, a group of compounds characterized by an indole (B1671886) nucleus and an amine group. This class includes essential neurotransmitters and hormones. wikipedia.org It is more specifically a tryptamine derivative, stemming from tryptamine, an indolamine metabolite of the amino acid tryptophan. wikipedia.org

The tryptamine structure is a common feature in numerous biologically active substances, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). wikipedia.org this compound's parent compound, 5-methoxytryptamine (B125070), is naturally found in the pineal gland and is formed either by the O-methylation of serotonin or the N-deacetylation of melatonin. wikipedia.org The addition of the beta-hydroxyl group to 5-methoxytryptamine creates this compound, distinguishing it from other well-known tryptamines such as N,N-dimethyltryptamine (DMT) and psilocin. wikipedia.org

Table 1: Structural Comparison of Related Tryptamine Derivatives

| Compound | Indole Ring Substituent(s) | Ethylamine (B1201723) Side Chain Modification(s) | Key Functional Groups |

|---|---|---|---|

| This compound | 5-methoxy | β-hydroxyl | Methoxy (B1213986), Hydroxyl, Primary Amine |

| 5-Methoxytryptamine (5-MeO-T) | 5-methoxy | None | Methoxy, Primary Amine |

| Serotonin (5-HT) | 5-hydroxy | None | Hydroxyl, Primary Amine |

| Melatonin | 5-methoxy | N-acetyl | Methoxy, Acetyl, Amine |

| 5-MeO-DMT | 5-methoxy | N,N-dimethyl | Methoxy, Tertiary Amine |

| Tryptamine | None | None | Primary Amine |

This table illustrates the structural relationships between this compound and other key tryptamine derivatives. wikipedia.orgwikipedia.org

Historical Context of Tryptamine and Methoxyindole Research

Research into tryptamines and methoxyindoles has a rich history, driven by the discovery of their roles in neurobiology and pharmacology. Tryptamine itself was identified as a metabolite of tryptophan. wikipedia.org The study of its derivatives gained significant momentum with the identification of serotonin (5-hydroxytryptamine) as a crucial neurotransmitter in the mid-20th century. researchgate.net This discovery spurred investigation into a wide array of structurally similar compounds to understand their potential biological activities.

The exploration of methoxyindoles, such as 5-methoxytryptamine, followed, revealing their presence in the pineal gland and their connection to melatonin synthesis. wikipedia.orgtaylorandfrancis.com Research into 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent psychoactive substance found in various plants and the secretions of the Incilius alvarius toad, further expanded the field. acs.orgnih.gov The synthesis and study of various tryptamine analogs, including the development of methods like the Speeter–Anthony tryptamine synthesis, have been pivotal in exploring how structural modifications impact pharmacological properties. acs.org The synthesis of N-acetyl-5-methoxytryptamine (melatonin) and its precursors has also been a significant area of research. google.com The study of beta-hydroxylated intermediates, such as this compound, often arose from investigations into the synthesis and metabolism of other tryptamines, where they were sometimes identified as byproducts or metabolites. acs.org

Structural Significance of Beta-Hydroxylation in Tryptamine Analogs

The introduction of a hydroxyl group at the beta-position of the tryptamine side chain has significant structural and functional implications. This modification, known as beta-hydroxylation, fundamentally alters the molecule's physicochemical properties.

One of the most critical changes is an increase in hydrophilicity (water solubility). This increased polarity can affect the molecule's ability to cross the blood-brain barrier, potentially reducing its penetration into the central nervous system compared to more lipophilic (fat-soluble) analogs like 5-MeO-DMT.

From a pharmacological perspective, the beta-hydroxyl group can influence how the molecule interacts with receptors. The hydroxyl group may create steric hindrance, potentially altering the binding affinity for certain receptor subtypes, such as the 5-HT2A receptor. Studies on psilocin analogs have highlighted the critical role of hydroxyl group positioning on the indole ring for 5-HT2A receptor activity, suggesting that such substitutions are key determinants of a compound's pharmacological profile. nih.gov While beta-hydroxylation is on the side chain rather than the ring, it similarly introduces a polar group that can affect receptor docking and activation. Furthermore, the hydroxyl group may introduce new metabolic pathways or confer antioxidant properties to the molecule.

Table 2: Predicted Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Predicted Effect of Feature |

|---|---|---|---|---|

| This compound | C₁₁H₁₄N₂O₂ | 206.24 | β-hydroxyl group | Increased hydrophilicity |

| 5-Methoxytryptamine | C₁₁H₁₄N₂O | 190.25 | Methoxy group | Increased lipophilicity vs. Serotonin wikipedia.org |

This table highlights the key structural difference between this compound and its parent compound and the predicted impact on their properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

83053-23-0 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-amino-1-(5-methoxy-1H-indol-3-yl)ethanol |

InChI |

InChI=1S/C11H14N2O2/c1-15-7-2-3-10-8(4-7)9(6-13-10)11(14)5-12/h2-4,6,11,13-14H,5,12H2,1H3 |

InChI Key |

LXJQQNSPZRPXLY-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2C(CN)O |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(CN)O |

Synonyms |

eta-hydroxy-5-methoxytryptamine beta-OH-5-MT |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Beta Hydroxy 5 Methoxytryptamine

Endogenous Formation Pathways in Biological Systems

The presence of beta-hydroxy-5-methoxytryptamine in biological systems is hypothesized to result from the metabolic modification of its parent compound, 5-methoxytryptamine (B125070) (5-MT). Its formation is intrinsically linked to the well-established biosynthetic routes of key neuro-hormones.

Potential Role as a Metabolite of 5-Methoxytryptamine Metabolism

This compound is not a primary product of the main tryptophan metabolic pathway but is likely formed as a downstream metabolite of 5-methoxytryptamine (5-MT). nih.gov 5-MT itself is a naturally occurring tryptamine (B22526) derivative found in low levels in the body, particularly within the pineal gland. nih.gov It can be synthesized via two principal routes: the O-methylation of serotonin (B10506), a reaction mediated by the enzyme hydroxyindole O-methyltransferase (HIOMT), or through the N-deacetylation of melatonin (B1676174). nih.govresearchgate.net

Given the existence of 5-MT and enzymes capable of side-chain hydroxylation, the formation of this compound is a plausible metabolic step. This would involve the enzymatic addition of a hydroxyl group to the beta-carbon of the ethylamine (B1201723) side chain of 5-MT.

Enzymatic Activities Involved in Tryptamine Beta-Hydroxylation

The specific enzyme responsible for the beta-hydroxylation of tryptamines has not been definitively characterized, but evidence points towards the non-specific activity of dopamine (B1211576) beta-hydroxylase (DBH). DBH is a copper-containing oxygenase that plays a crucial role in the catecholamine pathway, where it catalyzes the conversion of dopamine to norepinephrine (B1679862) by hydroxylating the ethylamine side chain. wikipedia.org

The substrate specificity of DBH is not absolute. Research indicates that it can act on a variety of phenylethylamine derivatives, with the core requirement being the phenylethylamine skeleton—a benzene (B151609) ring (or a similar aromatic ring system like indole) attached to a two-carbon side chain ending in an amino group. nih.govwikipedia.org This structural characteristic is present in tryptamines, including 5-methoxytryptamine. DBH is also known to catalyze the beta-hydroxylation of xenobiotics with a similar structure, such as amphetamine. wikipedia.org Therefore, it is highly probable that DBH is the enzyme responsible for the conversion of 5-methoxytryptamine to this compound in vivo.

Relationship to Serotonin and Melatonin Biosynthetic Intermediates

The biosynthetic pathway of this compound's precursor, 5-MT, is directly intertwined with the synthesis of serotonin and melatonin. nih.govwikipedia.org The classic and most studied pathway for melatonin synthesis begins with the amino acid tryptophan, which is converted to serotonin. nih.gov Serotonin is then acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. Finally, N-acetylserotonin is methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce melatonin. researchgate.netnih.gov

However, an alternate pathway for melatonin synthesis also exists. In this route, serotonin is first O-methylated by HIOMT to form 5-methoxytryptamine (5-MT). researchgate.net Subsequently, 5-MT is N-acetylated to yield melatonin. researchgate.net This alternate pathway positions 5-MT as a direct intermediate, linking the metabolic pathways of serotonin and melatonin. Consequently, this compound, as a derivative of 5-MT, is considered to be closely related to these crucial biosynthetic intermediates.

Biotransformation of Exogenously Introduced this compound

When introduced into a biological system, this compound undergoes metabolic breakdown into several products, primarily through oxidative deamination.

Identification of Primary and Secondary Metabolites in Animal Models

Studies utilizing rat liver slices have been instrumental in identifying the metabolic fate of beta-hydroxylated tryptamines. Research has established that for compounds like beta-hydroxytryptamine and its 5-hydroxy analogue, the principal metabolic route is oxidative deamination. This process leads to the formation of corresponding indole-3-glycollic acids and indole-3-ethane diols as the major metabolites. While this study did not use this compound specifically, the metabolic pathway is expected to be identical due to the shared beta-hydroxylated tryptamine structure.

| Parent Compound Class | Primary Metabolic Pathway | Major Metabolites Identified in Rat Liver |

|---|---|---|

| beta-Hydroxylated Tryptamines | Oxidative Deamination | Indole-3-glycollic acids, Indole-3-ethane diols |

Role of Monoamine Oxidases (MAO) and Cytochrome P450 (CYP) Enzymes in Degradation

The primary enzymatic drivers for the degradation of this compound are the monoamine oxidases (MAO). Oxidative deamination is a hallmark of MAO activity, which converts monoamines into their corresponding aldehydes. nih.govnih.gov These aldehydes are then further metabolized by aldehyde dehydrogenase to carboxylic acids (like indole-3-glycollic acid) or reduced by aldehyde reductase to alcohols (like indole-3-ethane diol). nih.gov Studies on beta-hydroxytryptamines confirm that oxidative deamination is the main route of metabolism, though the rate of this reaction is noted to be significantly slower compared to tryptamines that are not hydroxylated on the side chain. wikipedia.org For most endogenous tryptamines, including the closely related serotonin and 5-methoxytryptamine, MAO-A is the primary isoenzyme responsible for their breakdown. researchgate.netquiz-maker.comnih.gov

While MAO is the principal enzyme in the degradation via deamination, Cytochrome P450 (CYP) enzymes may play a secondary role. The CYP enzyme family, particularly CYP2D6, is known to be involved in the metabolism of other tryptamines. nih.govnih.gov For instance, CYP2D6 mediates the O-demethylation of the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). It is plausible that CYP enzymes could catalyze the O-demethylation of this compound to form beta-hydroxy-5-hydroxytryptamine (beta-hydroxy-serotonin), which would then be subject to further degradation. However, the primary and rate-limiting step in the clearance of this compound is considered to be the oxidative deamination by MAO.

Pathways of Conjugation and Elimination in Preclinical Studies of this compound

While direct preclinical investigations detailing the specific conjugation and elimination pathways of this compound are not extensively documented in publicly available scientific literature, the metabolic fate of this compound can be inferred from established biotransformation routes for structurally related hydroxylated tryptamines. The presence of a hydroxyl group on the beta-carbon of the ethylamine side chain introduces a key site for phase II metabolic reactions, primarily conjugation, which facilitates the detoxification and subsequent elimination of the molecule from the body.

The principal conjugation pathways anticipated for this compound in preclinical models are glucuronidation and sulfation. These processes increase the water solubility of the metabolite, thereby promoting its excretion via urine and, to a lesser extent, bile.

Glucuronidation: This is a major metabolic pathway for many compounds featuring a hydroxyl group. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). In this process, a glucuronic acid moiety is transferred from the activated co-substrate, UDP-glucuronic acid (UDPGA), to the hydroxyl group of this compound. The resulting glucuronide conjugate is significantly more polar and readily eliminated. Preclinical studies on other hydroxylated tryptamines have consistently demonstrated the formation of glucuronide conjugates as a primary route of elimination. For instance, in vitro studies using human liver microsomes have shown that hydroxylated metabolites of synthetic tryptamines undergo conjugation with glucuronic acid. nih.gov

Sulfation: Another important conjugation pathway for hydroxylated compounds is sulfation, which is mediated by sulfotransferase (SULT) enzymes. These enzymes transfer a sulfonate group from the donor co-substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. The resulting sulfate (B86663) conjugate is also highly water-soluble and easily excreted. The metabolism of endogenous and xenobiotic compounds containing hydroxyl groups frequently involves both glucuronidation and sulfation, with the relative contribution of each pathway varying depending on the specific compound, species, and tissue. nih.gov Studies on related compounds, such as melatonin, show that its hydroxylated metabolite, 6-hydroxymelatonin, is readily conjugated with sulfate before excretion. researchgate.net

Elimination: The conjugated metabolites of this compound, primarily as glucuronide and sulfate derivatives, are expected to be eliminated from the body predominantly through renal excretion into the urine. The increased hydrophilicity of these conjugates prevents their reabsorption in the renal tubules, leading to efficient clearance. A smaller fraction may be eliminated through biliary excretion into the feces.

Preclinical research on analogous compounds provides a framework for understanding these processes. For example, studies on the metabolism of 5-methoxy-N,N-diisopropyltryptamine revealed that its hydroxylated metabolites are conjugated to both glucuronides and sulfates for elimination. mdpi.com Similarly, the metabolism of other tryptamine derivatives in preclinical models, such as N‐ethyl‐N‐propyltryptamine (EPT), involves hydroxylation followed by further metabolic steps, underscoring the importance of conjugation for elimination. nih.gov

The table below summarizes the inferred conjugation pathways for this compound based on preclinical metabolic studies of similar compounds.

| Metabolic Process | Enzyme Family | Substrate | Product | Significance in Elimination |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound | This compound-β-D-glucuronide | Major pathway for increasing water solubility and facilitating renal excretion. |

| Sulfation | Sulfotransferases (SULTs) | This compound | This compound-sulfate | An alternative or complementary pathway to glucuronidation for detoxification and elimination. |

It is important to note that while these pathways are highly probable based on the chemical structure of this compound and extensive preclinical data on related compounds, dedicated studies on this specific molecule are required for definitive confirmation and to quantify the relative importance of each pathway.

Molecular Pharmacology and Receptor Interactions of Beta Hydroxy 5 Methoxytryptamine

Serotonergic Receptor Affinities and Functional Activity Profiles

Beta-hydroxy-5-methoxytryptamine is a derivative of 5-methoxytryptamine (B125070) (5-MeO-T), distinguished by a hydroxyl group at the beta-position of its ethylamine (B1201723) side chain. This structural alteration significantly influences its interaction with serotonergic receptors.

Agonist Activity at 5-Hydroxytryptamine (5-HT) Receptor Subtypes (e.g., 5-HT1, 5-HT2, 5-HT4, 5-HT6, 5-HT7)

Research indicates that this compound acts as a weak agonist at 5-HT receptors. The presence of the β-hydroxyl group is thought to sterically hinder its binding to certain receptor subtypes, particularly the 5-HT2A receptor, which is a key target for many psychedelic tryptamines. This modification is believed to reduce its efficacy at this site.

Subtype Selectivity and Efficacy in In Vitro Receptor Assays

In vitro studies are crucial for determining the precise binding affinities and functional activities of compounds like this compound. However, discrepancies in reported binding affinities, such as pKi values for the 5-HT1A receptor ranging from 7.2 to 7.9, can arise from variations in experimental conditions. Factors that can influence these results include the species from which the receptor was sourced (e.g., human vs. rat), the composition of the buffer solution, and the incubation temperature. Standardized protocols are necessary to ensure the comparability of data across different studies. The addition of a polar hydroxyl group likely reduces the compound's selectivity for the 5-HT2A receptor compared to non-polar N-substituted 5-methoxytryptamines.

Comparative Analysis of Binding and Activation with 5-Methoxytryptamine and Other Tryptamines

The structural difference between this compound and its parent compound, 5-methoxytryptamine, primarily lies in the β-hydroxyl group. This addition increases the molecule's hydrophilicity, which is expected to decrease its ability to cross the blood-brain barrier compared to more lipophilic analogs like 5-MeO-DMT. This reduced central nervous system penetration could mean that its primary effects are more pronounced in the periphery. While direct comparative binding data is limited in the provided search results, the steric hindrance and increased polarity caused by the hydroxyl group suggest a generally lower affinity and altered selectivity profile compared to 5-methoxytryptamine and other non-hydroxylated tryptamines.

Interactions with Other Amine Receptors (e.g., Alpha-Adrenergic, Sigma Receptors)

Currently, there is a lack of specific research data available regarding the direct interactions of this compound with alpha-adrenergic and sigma receptors. Further investigation is required to characterize its affinity and activity at these receptor sites.

Investigation of Downstream Signaling Pathways and Intracellular Mechanisms

The downstream signaling pathways activated by this compound are presumed to be consistent with those of other 5-HT receptor agonists, though the magnitude of the response is likely attenuated due to its weaker agonist activity. The specific intracellular cascades initiated upon receptor binding have not been extensively detailed in available research. The presence of the hydroxyl group may also confer antioxidant properties to the molecule, a characteristic observed in similar glycine-conjugated analogs. This suggests a potential role beyond neurotransmission, possibly in modulating oxidative stress.

Biological Activities and Neurobiological Effects in Preclinical Models

In Vitro Pharmacological Characterization

Cell-Based Assays for Receptor Activation and Functional Responses

Research has identified beta-hydroxy-5-methoxytryptamine as an inhibitor of monoamine uptake. Specifically, studies using rat brain homogenates have demonstrated its ability to block the reuptake of serotonin (B10506), noradrenaline, and dopamine (B1211576). wikipedia.org However, detailed data from cell-based assays that would fully characterize its profile as a receptor agonist or antagonist, including its potency and efficacy at various serotonin receptor subtypes, are not extensively documented in publicly available literature. The compound's classification as a serotonergic neurotoxin suggests it has significant interactions with the serotonin system, though the precise mechanisms of receptor activation and subsequent functional responses at a cellular level remain to be fully elucidated.

Table 1: Monoamine Uptake Inhibition by this compound

| Monoamine Transporter | Inhibitory Activity | Source |

| Serotonin (5-HT) | Yes | wikipedia.org |

| Noradrenaline | Yes | wikipedia.org |

| Dopamine | Yes | wikipedia.org |

Modulation of Cellular Processes in Neuronal and Non-Neuronal Cell Lines

There is a notable lack of specific data in the scientific literature regarding the modulation of cellular processes by this compound in either neuronal or non-neuronal cell lines. While its neurotoxic properties suggest it induces significant cellular changes, detailed studies on its effects on second messenger systems, gene expression, or other cellular functions have not been reported.

In Vivo Behavioral and Physiological Responses in Animal Models

Assessment of Serotonergic Behavioral Syndromes (e.g., Head-Twitch Response in Rodents)

No specific studies detailing the effects of this compound on serotonergic behavioral syndromes, such as the head-twitch response in rodents, are available in the current body of scientific literature. This behavioral assay is a classic indicator of 5-HT2A receptor agonism, and the absence of such data for this compound means its in vivo effects on this key serotonin receptor are unknown.

Effects on Locomotor Activity, Exploratory Behavior, and Arousal States

There is no available research data on the effects of this compound on locomotor activity, exploratory behavior, or arousal states in animal models. The challenges posed by its chemical instability and neurotoxic potential have likely precluded such in vivo behavioral investigations. wikipedia.org

Neuroendocrine Modulation in Experimental Animal Models

Information regarding the neuroendocrine effects of this compound in experimental animal models is not present in the scientific literature. Studies measuring changes in hormone levels, such as corticosterone (B1669441) or prolactin, following administration of this compound have not been reported.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification in Biological Matrices

Chromatographic methods are fundamental in separating and quantifying tryptamines and their metabolites in biological samples like urine, blood, and brain tissue. numberanalytics.comnumberanalytics.comoup.comnih.govresearchgate.net The choice of technique often depends on the volatility of the analyte and the required sensitivity of the assay.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile compounds in complex matrices. nih.gov This technique offers high sensitivity and specificity, making it ideal for detecting trace amounts of beta-hydroxy-5-methoxytryptamine and its metabolites. oup.comnih.gov For analogous compounds like 5-MeO-DMT and bufotenine, LC-MS/MS methods have been developed for their simultaneous quantification in biological fluids. nih.gov A typical workflow involves a simple protein precipitation step, often with acetonitrile (B52724), followed by chromatographic separation on a C18 or similar reversed-phase column. nih.govresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile is commonly employed. oup.comresearchgate.net Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govresearchgate.net For instance, in the analysis of similar compounds, positive electrospray ionization (ESI) is often used. nih.govnih.gov

A hypothetical LC-MS/MS method for this compound could be developed with a limit of quantification in the low ng/mL range, similar to what has been achieved for other tryptamines. nih.govchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. numberanalytics.comnumberanalytics.com For non-volatile compounds like tryptamines, a derivatization step is typically required to increase their volatility and improve their chromatographic properties. oup.comd-nb.info This often involves reaction with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.govhmdb.ca Following derivatization, the sample is injected into the GC, where it is separated on a capillary column, often a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.caunair.ac.id The separated compounds are then detected by a mass spectrometer.

GC-MS offers high chromatographic resolution and provides characteristic mass spectra that are useful for structural identification. d-nb.infonih.gov This technique has been successfully applied to the analysis of psilocin and other tryptamine (B22526) metabolites in various biological samples. oup.comd-nb.info

Capillary Electrophoresis (CE) in Biofluid Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like tryptamines in biofluids. nih.govnih.gov CE offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. nih.gov The separation is based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte solution. nih.govnih.gov For the analysis of serotonin (B10506) and related compounds, the use of cyclodextrins as additives to the background electrolyte has been shown to improve separation selectivity. nih.gov Detection can be achieved using various methods, including UV-Vis absorbance or, for higher sensitivity, laser-induced fluorescence or mass spectrometry. acs.org

While less common than LC-MS or GC-MS for routine analysis of tryptamines, CE provides a complementary separation mechanism and can be particularly useful for resolving complex mixtures of related compounds. nih.govnih.govacs.org

Spectroscopic Methods for Structural Elucidation of Research Samples and Metabolites

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of novel compounds and their metabolites.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the compound's structure. nih.govresearchgate.net

Nuclear magnetic resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation. nih.govwikipedia.orguq.edu.au One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within a molecule. chemrxiv.org The combination of MS and NMR data is often necessary for the complete and unambiguous structural assignment of a novel compound like this compound. nih.govchemrxiv.org

Surface-enhanced Raman scattering (SERS) is an emerging vibrational spectroscopy technique that has shown promise for the sensitive detection and characterization of tryptamines like bufotenine. acs.orgnih.gov This technique, often combined with density functional theory (DFT) calculations, can provide detailed structural information even at very low concentrations. acs.orgnih.gov

Radioligand Binding Assays for Quantitative Receptor Profiling

To understand the pharmacological profile of this compound, radioligand binding assays are essential. nih.govnih.gov These assays are used to determine the affinity of a compound for various receptors, providing insights into its potential biological targets. nih.govnih.gov Given the structural similarity of this compound to serotonin, its binding affinity would likely be tested against a panel of serotonin (5-HT) receptor subtypes. nih.govguidetopharmacology.orgeurofinsdiscovery.com

In a typical radioligand binding assay, a radiolabeled ligand with known affinity for a specific receptor is incubated with a tissue preparation containing the receptor (e.g., rat brain cortex membranes) in the presence of varying concentrations of the test compound. guidetopharmacology.org The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. guidetopharmacology.orgeurofinsdiscovery.com These values provide a quantitative measure of the compound's affinity for the receptor. guidetopharmacology.orgeurofinsdiscovery.com For example, the binding affinities of numerous tryptamine analogues have been determined at various 5-HT receptors, revealing important structure-activity relationships. nih.govnih.gov

Enzyme Activity Assays for Metabolic Pathway Characterization

Understanding the metabolic fate of this compound is crucial for interpreting its pharmacological and toxicological properties. In vitro enzyme activity assays are used to identify the enzymes responsible for its metabolism and to characterize the kinetics of these reactions. nih.govnih.gov

Based on the metabolism of other tryptamines, the primary enzymes involved in the metabolism of this compound are likely to be monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. nih.govnih.gov For instance, tryptamine is primarily metabolized by MAO-A, while the O-demethylation of 5-MeO-DMT is catalyzed by CYP2D6. nih.govnih.gov

Synthetic Chemistry and Derivative Synthesis in Academic Research

Laboratory Synthesis Pathways for beta-Hydroxy-5-methoxytryptamine

The creation of this compound in a laboratory setting can be approached through several synthetic routes. These methods often involve either the construction of the indole (B1671886) core followed by side-chain manipulation or the introduction of a pre-functionalized side chain to an indole precursor.

One common strategy involves the reduction of a corresponding alpha-keto amide intermediate. The Speeter-Anthony tryptamine (B22526) synthesis is a widely cited general method for preparing substituted tryptamines. researchgate.net In a process analogous to the synthesis of 5-MeO-DMT, this would start from 5-methoxyindole (B15748). researchgate.net However, a key challenge in such reductions, particularly when using powerful reducing agents like lithium aluminum hydride (LAH), is incomplete conversion, which can lead to the formation of the desired beta-hydroxy compound as an intermediate impurity. researchgate.netnih.gov

Alternative routes can be designed to target the beta-hydroxy structure directly. This can involve the direct hydroxylation of the side chain of 5-methoxytryptamine (B125070) or building the molecule from components that already contain the necessary functional groups.

| Synthetic Route | Key Steps & Reagents | Notes |

| Reduction of Ketoamide | 1. Acylation of 5-methoxyindole with oxalyl chloride. 2. Reaction with dimethylamine (B145610) to form the ketoamide. 3. Reduction with a hydride reagent (e.g., Lithium Aluminum Hydride). | This is a common pathway for N,N-dimethyltryptamines where the beta-hydroxy compound appears as a byproduct from incomplete reduction. researchgate.netnih.gov |

| Direct Side-Chain Hydroxylation | 1. Synthesis of 5-methoxytryptamine. 2. Oxidation of the side chain's alpha-carbon to a ketone. 3. Stereoselective or non-selective reduction of the ketone to the beta-alcohol. | This route offers more direct control over the introduction of the hydroxyl group. |

| Strecker Synthesis Approach | 1. Vilsmeier-Haack formylation of 5-methoxyindole to produce 5-methoxyindole-3-acetaldehyde. 2. Conversion of the aldehyde to a beta-hydroxyamine via a modified Strecker synthesis. | This method builds the amino and hydroxyl functionalities simultaneously. |

This table is generated based on established general synthetic principles in tryptamine chemistry.

The beta-carbon of this compound is a chiral center, meaning the compound can exist as two distinct enantiomers. As different enantiomers of a chiral drug can have vastly different pharmacological properties, methods for their selective synthesis are highly valuable in research. mdpi.com

Stereoselective Synthesis: The development of methods for the asymmetric synthesis of optically pure β-hydroxy esters and amides is a significant area of organic chemistry, as these are crucial intermediates. mdpi.com One approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate. For example, optically pure β-hydroxy esters have been obtained via non-enzymatic kinetic resolution using a planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) catalyst. mdpi.com The resulting enantiopure β-hydroxy ester can then be converted to the corresponding β-hydroxy amine with retention of configuration. mdpi.com

Chemoenzymatic Synthesis: Enzymes are highly efficient and selective catalysts that can be employed in organic synthesis. For the synthesis of chiral beta-hydroxy amines, lipases and other hydrolases can be used for the kinetic resolution of precursor esters. Biocatalysis can also be used for the stereoselective reduction of a ketone precursor to the corresponding chiral alcohol, offering a green and efficient alternative to traditional chemical reductants.

In the synthesis of N,N-disubstituted tryptamines like 5-MeO-DMT via the widely used Speeter-Anthony tryptamine synthesis, a beta-hydroxy intermediate is a well-documented and often problematic impurity. researchgate.netnih.gov This occurs during the final reduction step of the ketoamide intermediate (e.g., 5-methoxy-indole-3-N,N-dimethylglyoxylamide) with lithium aluminum hydride (LAH). researchgate.net

Research has shown that this reduction step frequently stalls, leaving approximately 5-10% of the beta-hydroxy intermediate unreacted in the crude product mixture. researchgate.netnih.gov This impurity is structurally very similar to the final product, complicating its removal. researchgate.net

| Impurity Type | Formation Pathway | Significance |

| Beta-Hydroxy Intermediate | Incomplete reduction of the ketoamide precursor with LAH. researchgate.netnih.gov | Structurally similar to the target compound, difficult to remove, and is a precursor to other impurities. researchgate.net |

| Dimeric Byproducts | Acid-initiated conversion of the beta-hydroxy intermediate into a reactive electrophile, which then dimerizes. nih.govacs.org | Significantly complicates purification and reduces yield. |

| Alkene Intermediate | Dehydration of the beta-hydroxy intermediate. google.com | Another potential impurity that reduces the purity of the final product. |

This table summarizes key impurities identified during the synthesis of related tryptamines.

Derivatization Strategies for Structure-Activity Relationship Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity to identify key pharmacophoric features. For this compound, derivatization could explore the roles of the hydroxyl group, the methoxy (B1213986) group, and the amine.

Modification of the Hydroxyl Group: The β-hydroxyl group could be esterified or converted to an ether to probe the importance of its hydrogen-bonding capability for receptor interaction. Comparing the activity of the parent compound to these derivatives would clarify the role of this polar group.

Substitution on the Indole Ring: The 5-methoxy group is a key feature. Its role could be investigated by synthesizing analogs where it is replaced with other alkoxy groups of varying sizes, a simple hydrogen atom, or a hydroxyl group. This helps in understanding the electronic and steric requirements at this position.

N-Substitution on the Amine: The primary amine can be mono- or di-substituted with various alkyl or aryl groups. For instance, in related 5-methoxytryptamines, introducing bulky N-benzyl substituents has been shown to alter receptor selectivity. This strategy can be used to explore the size and nature of the pocket that accommodates the amine side chain in target receptors.

These systematic modifications, followed by pharmacological evaluation, are crucial for building a comprehensive SAR model, which can guide the design of new compounds with optimized potency, selectivity, and metabolic stability.

Novel Synthetic Approaches for Analog Generation

Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methodologies. These advanced techniques can be applied to generate analogs of this compound for further research.

One innovative strategy involves the use of green chemistry principles, such as employing natural deep eutectic solvents (NADES) as both the solvent and catalyst, often in combination with microwave irradiation. mdpi.com This approach has been shown to dramatically reduce reaction times and increase yields in the synthesis of other heterocyclic systems, offering a sustainable alternative to conventional methods that use volatile and hazardous organic solvents. mdpi.com

Another area of innovation is the use of ring-opening and recyclization reactions of complex heterocyclic precursors. rsc.org Such methods allow for the rapid construction of diverse molecular scaffolds from a common intermediate, enabling the generation of a library of novel analogs. For example, a precursor could be designed to react with various nucleophiles to furnish a range of new heterocyclic systems fused to the core indole structure. These novel approaches not only provide access to previously unsynthesized analogs but also push the boundaries of synthetic efficiency and sustainability in medicinal chemistry. mdpi.comrsc.org

Occurrence and Distribution in Natural Systems Non Human

Identification in Plant Species (e.g., Psilocybe Genus)

There is no scientific literature available that identifies beta-Hydroxy-5-methoxytryptamine as a naturally occurring compound within the Psilocybe genus or any other plant species. Research on the chemical constituents of Psilocybe mushrooms has primarily focused on compounds like psilocybin, psilocin, and baeocystin. While other tryptamine (B22526) derivatives have been explored in various plants, this compound is not among them.

Presence in Other Biological Organisms (e.g., Microorganisms)

Similarly, a thorough review of scientific databases did not yield any evidence of this compound being present in other biological organisms, such as microorganisms. While fungi and bacteria are known to produce a vast array of secondary metabolites, including various tryptamine derivatives, the specific compound has not been reported. For instance, studies on marine-derived fungi have identified compounds such as 6-hydroxy-N-acetyl-β-oxotryptamine, but not this compound.

Elucidation of its Biosynthetic Origin in Natural Sources

Due to the lack of identification of this compound in any natural source, its biosynthetic origin remains entirely unknown. The pathways for the biosynthesis of related and more well-known tryptamines, such as serotonin (B10506) (5-hydroxytryptamine) and melatonin (B1676174) (N-acetyl-5-methoxytryptamine), are well-documented and typically start from the amino acid tryptophan. nih.govnih.gov However, no such pathway has been described for this compound.

Context from Related Compounds

To provide some context within the broader family of tryptamines, it is pertinent to mention related compounds for which scientific data are available. It is crucial to note that the following information does not pertain to this compound but to its structural relatives.

5-Methoxytryptamine (B125070) (5-MeO-DMT): This compound has been identified in some plant species and is known to be biosynthesized from serotonin.

Serotonin (5-Hydroxytryptamine): A well-known neurotransmitter in animals, serotonin is also found in various plants and fungi. nih.gov Its biosynthesis from tryptophan is a well-established pathway. nih.govnih.gov

Melatonin (N-acetyl-5-methoxytryptamine): This hormone, known for its role in regulating sleep-wake cycles in animals, is also produced by various plants. nih.gov Its biosynthesis follows from serotonin. nih.gov

Psilomethoxin (B12731010) (4-hydroxy-5-methoxy-N,N-dimethyltryptamine): A compound related to psilocin and 5-MeO-DMT, its biosynthesis has been a subject of speculation, with some suggesting it could be formed in Psilocybe mushrooms when fed 5-MeO-DMT. wikipedia.org However, a 2023 study did not detect psilomethoxin in mushroom samples purported to contain it. wikipedia.org

The absence of data for this compound in the scientific literature underscores that not all theoretical chemical structures are present in nature or have been the subject of scientific investigation.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Specific Endogenous Functions and Physiological Roles

The precise endogenous functions and physiological roles of beta-hydroxy-5-methoxytryptamine are not yet fully understood. However, its structural similarity to key neurochemicals suggests potential involvement in various physiological processes. The presence of a hydroxyl group increases its hydrophilicity, which may reduce its ability to cross the blood-brain barrier compared to more lipophilic analogs. This could imply a more peripheral role, possibly in modulating inflammation or oxidative stress. The hydroxyl group might also confer antioxidant properties.

Some research suggests that 5-methoxytryptamine (B125070) (5-MeO-T), a related compound, is found in trace amounts in the central nervous system and appears to have biological significance by altering behavior and brain chemistry. taylorandfrancis.com It is thought to be derived from the neurotransmitter serotonin (B10506). taylorandfrancis.com Given that this compound is a derivative of 5-MeO-T, it may share some of its metabolic pathways and physiological relevance.

Advanced Structural Biology Studies of Ligand-Receptor Complexes

While specific structural biology studies on this compound are limited, research on related tryptamines provides a framework for understanding its potential interactions with receptors. The beta-hydroxyl group is likely to sterically hinder binding to certain receptors, such as the 5-HT2A receptor.

Cryo-electron microscopy studies of the 5-HT1A receptor in complex with 5-MeO-DMT have revealed key interactions that determine ligand potency and efficacy. nih.gov These studies provide a basis for predicting how modifications, such as the addition of a beta-hydroxyl group, might alter receptor binding and signaling. The structural data on how different tryptamines bind to 5-HT1A and 5-HT2A receptors allows for a structure-guided approach to developing new compounds with specific pharmacological profiles. nih.gov

Development of Highly Selective Research Tools and Probes for Molecular Studies

The development of selective research tools is crucial for elucidating the specific functions of endogenous compounds like this compound. By systematically modifying the structure of tryptamines, researchers can create highly selective probes. For instance, modifications to the 5-MeO-DMT scaffold have led to the development of probes with high selectivity for the 5-HT1A receptor. nih.gov These selective probes are invaluable for studying the in vivo effects mediated by specific receptors. nih.gov

The use of selective agonists and antagonists in research helps to isolate and characterize the function of different receptor subtypes. For example, 5-methoxytryptamine has been used as a selective probe to discriminate between the putative 5-HT4 receptor and the 5-HT3 receptor in guinea pig ileum. nih.gov Similar approaches could be employed to develop tools specific for studying the actions of this compound.

Exploration of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthetic pathway of this compound is not definitively established, but it is likely derived from tryptamine (B22526). In plants, the biosynthesis of tryptamine derivatives involves several enzymes, including tryptophan decarboxylase (TDC), which produces tryptamine from tryptophan. researchgate.net Subsequent hydroxylation and methylation steps would be required to form this compound.

In humans and other mammals, the biosynthesis of related compounds like DMT is catalyzed by indolethylamine-N-methyltransferase. researchgate.net The formation of serotonin (5-hydroxytryptamine) from tryptophan is a well-understood pathway involving tryptophan hydroxylase. nih.govnih.gov The biosynthesis of 5-methoxytryptamine can occur through the O-methylation of serotonin or the N-deacetylation of melatonin (B1676174). wikipedia.org It is plausible that a similar enzymatic machinery is involved in the synthesis of this compound, potentially through the hydroxylation of 5-methoxytryptamine or the methoxylation and hydroxylation of other tryptamine precursors. Further research is needed to identify the specific enzymes and regulatory mechanisms responsible for its production in vivo.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-amino-1-(5-methoxy-1H-indol-3-yl)ethanol | |

| Molecular Formula | C11H14N2O2 | |

| Molecular Weight | 206.24 g/mol | |

| CAS Number | 83053-23-0 |

Q & A

Q. Common Contaminants :

- Unreacted tryptamine (retention time ~8.2 min vs. β-OH-5-MeO-Tryptamine at 10.5 min).

- Byproducts from incomplete methoxylation (resolve via gradient elution).

How should contradictory data on receptor binding affinities be reconciled across studies?

Advanced Research Focus

Discrepancies in reported Ki values (e.g., 5-HT1A pKi ranging from 7.2–7.9) arise from assay conditions:

Receptor Source : Species differences (human vs. rat 5-HT1A).

Buffer Composition : Tris vs. HEPES buffers alter ligand-receptor kinetics.

Temperature : 25°C vs. 37°C incubation affects binding kinetics.

Resolution : Perform comparative assays using standardized protocols (e.g., CHO-K1 cells expressing human receptors, 25°C, 120-min incubation) .

What strategies distinguish this compound from structurally similar tryptamines (e.g., 5-MeO-DMT) in analytical workflows?

Advanced Research Focus

Differentiate via:

- LC-MS/MS Fragmentation : β-OH-5-MeO-Tryptamine shows a dominant fragment at m/z 160 (C9H10NO<sup>+</sup>), absent in 5-MeO-DMT.

- Derivatization : React with dansyl chloride; β-OH-5-MeO-Tryptamine forms a unique tertiary amine derivative detectable at λex 340 nm .

- Immunoassays : Develop monoclonal antibodies targeting the hydroxyl-methoxy moiety (cross-reactivity <1% with 5-MeO-DMT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.